3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone is a chemical compound belonging to the isoindolinone family, characterized by a hydroxy group and a thienylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure incorporates a fused isoindole framework, which is often associated with various pharmacological properties.
This compound can be derived from the broader category of isoindolinones, which are bicyclic compounds featuring a fused indole structure. Isoindolinones have been studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific classification of 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone falls under organic compounds with potential pharmaceutical applications.
The synthesis of 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone typically involves several steps:
The reactions yield various derivatives, with careful control of reaction conditions being crucial for optimizing yields and product purity .
The compound can undergo several chemical reactions due to its functional groups:
These reactions are vital for exploring the compound's potential modifications for enhanced biological activity .
While specific mechanisms of action for 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone are not extensively documented, similar isoindolinones have shown mechanisms involving:
Understanding these mechanisms requires further experimental data to elucidate specific pathways influenced by this compound.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone has potential applications in:
The ongoing research into its derivatives continues to expand its applicability across various scientific fields .
Isoindolinone represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a bicyclic framework fusing a benzene ring with a gamma-lactam. This core structure exhibits exceptional versatility in interacting with diverse biological targets, underpinning its broad pharmacological relevance. Isoindolinone derivatives demonstrate significant bioactivities, including anti-inflammatory properties that modulate cytokine production, potent anticancer effects through kinase inhibition or p53-MDM2 interaction disruption, and antiviral actions against pathogens like HIV-1 [1] [8]. Over 170 naturally occurring isoindolinones have been isolated from mycelial and endophytic fungi, with prominent examples including the fibrinolytic agent SMTP-7 (orniplabin) in advanced development for stroke therapy [1]. The scaffold's drug-likeness is evidenced by favorable physicochemical metrics—molecular weights typically between 200–500 Da, LogP values optimizing membrane permeability (often 1–4), and polar surface areas supporting bioavailability [8]. Synthetic accessibility further enhances its utility, enabling efficient generation of structurally diverse libraries for structure-activity relationship (SAR) exploration. Isoindolinones' capacity for extensive functionalization at N2, C3, and aromatic positions allows precise modulation of target affinity and selectivity, exemplified by FDA-approved agents like the angiogenesis inhibitor lenvatinib containing modified isoindolinone motifs [5].
Table 1: Therapeutic Applications of Isoindolinone Derivatives
Biological Activity | Molecular Targets/Pathways | Representative Compounds |
---|---|---|
Anticancer | VEGFR, Akt, MDM2-p53 | Sunitinib, AAL-993, Semaxanib |
Antiviral | HIV-1 integrase | 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamides |
Anti-inflammatory | TNF-α, COX enzymes | Erinacerins, Stachartins |
Cardiovascular | Ion channels, fibrinolytic system | SMTP-7, Isoindoline antiarrhythmics |
Metabolic | α-glucosidase | N-(Phenoxydecyl)phthalimide analogs |
3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone (systematic name: 3-Hydroxy-2-(thiophen-2-ylmethyl)isoindolin-1-one) possesses distinctive structural features that differentiate it from simpler isoindolinone analogs. Its molecular formula is C₁₃H₁₁NO₂S, with an average mass of 245.30 g/mol [7]. The compound integrates three critical elements: (1) the lactam ring of isoindolin-1-one providing hydrogen-bonding capacity via the carbonyl (C1=O) and N-H groups; (2) the C3-hydroxy group enabling additional hydrogen bonding or metal coordination, enhancing target engagement; and (3) the 2-(2-thienylmethyl) substituent introducing heteroaromatic character and electronic complexity.
The thienylmethyl moiety significantly alters the molecule's electronic distribution compared to alkyl- or phenyl-substituted analogs like 3-hydroxy-2-methyl-1-isoindolinone (C₈H₇NO₂) [4] [7]. Thiophene's electron-rich aromatic system confers enhanced π-stacking potential and altered dipole moments, while its sulfur atom may facilitate specific interactions with amino acid residues like methionine or cysteine. The methylene linker (-CH₂-) provides torsional flexibility, allowing the thiophene ring to adopt optimal binding conformations. Computational analyses indicate that the 3-hydroxy group elevates polarity (cLogP ~1.8) compared to non-hydroxylated analogs, potentially improving aqueous solubility. The molecule's stereochemistry at C3 remains uncharacterized in public databases [2] [7], suggesting potential for enantiomeric development—a critical consideration given stereospecific activities observed in isoindolinones like dopamine receptor ligands [8]. Biosynthetically, fungal enzymes analogous to those in zinnimidine production (e.g., flavin-dependent oxidoreductase ZinD) may catalyze the formation of its isoindolinone core from polyketide precursors [6].
Table 2: Structural Comparison of Key Isoindolinone Derivatives
Compound | Molecular Formula | Mass (g/mol) | Key Substituents | Structural Features |
---|---|---|---|---|
3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone | C₁₃H₁₁NO₂S | 245.30 | 2-Thienylmethyl, 3-OH | Thiophene heterocycle, flexible linker |
3-Hydroxy-2-methyl-1-isoindolinone | C₈H₇NO₂ | 149.15 | 2-Methyl, 3-OH | Minimal steric bulk |
3-Hydroxy-2-(2-methyl-2-propanyl)-3-(phenylethynyl)-1-isoindolinone | C₂₀H₁₉NO₂ | 305.38 | Bulky tert-butyl, phenylethynyl | Extended conjugation, stereogenic center |
Zinnimidine (fungal phytotoxin) | Not specified | - | Prenyl, methyl | Fungal polyketide-derived |
The discovery trajectory of 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone reflects broader trends in isoindolinone chemistry, evolving from natural product isolation to rational design. Initial interest emerged from investigations into fungal metabolites in the late 20th century, where simpler isoindolinones were identified as biosynthetic intermediates or bioactive principles [1]. The 1990s witnessed significant synthetic advances, including catalytic asymmetric methods enabling enantioselective isoindolinone synthesis—though 3-hydroxy variants remained challenging due to stereochemical lability at C3 [8].
Patent activity surged in the 2000s as isoindolinones gained recognition as kinase inhibitor scaffolds. Notably, US8895571B2 (2014) disclosed isoindolinone derivatives as potent Akt inhibitors for cancer therapy, demonstrating the scaffold's capacity for target modulation in oncology [3]. Although 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone was not explicitly claimed, analogs with heteroaromatic substitutions were described, validating thienylmethyl as a viable pharmacophore element. Concurrently, WO2008008022A1 (2008) highlighted isoindolinones' potential in cardiovascular applications, specifically as atrial and ventricular antiarrhythmic agents acting via ion channel modulation [10].
Biosynthetic breakthroughs in 2025 elucidated the enzymatic machinery for isoindolinone core formation in fungi. The zinnimidine pathway characterization identified ZinD as a key flavin-dependent oxidoreductase converting 1,2-benzenediol intermediates into isoindolinones, generating hydrogen peroxide as a byproduct [6]. This mechanistic insight provides a blueprint for biotechnological production of complex derivatives like 3-hydroxy-2-(2-thienylmethyl)-1-isoindolinone through enzyme engineering or chemoenzymatic synthesis. Contemporary research focuses on structure-based optimization leveraging crystallographic data from targets like VEGFR-2, where isoindolinones occupy the ATP-binding site through hydrogen-bonding networks and hydrophobic interactions [5].
Table 3: Key Milestones in Isoindolinone Development
Timeframe | Development | Significance |
---|---|---|
1980s–1990s | Isolation of fungal isoindolinones (e.g., erinacerins) | Revealed natural structural diversity and bioactivities |
Early 2000s | Semaxanib (SU-5416) clinical trials | Validated isoindolinones as kinase-targeted therapeutics |
2008 | WO2008008022A1 patent (antiarrhythmics) | Expanded applications to cardiovascular disease |
2014 | US8895571B2 patent (Akt inhibitors) | Demonstrated heteroaromatic substituent utility |
2025 | Zinnimidine biosynthetic pathway elucidation | Provided enzymatic basis for isoindolinone core formation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8